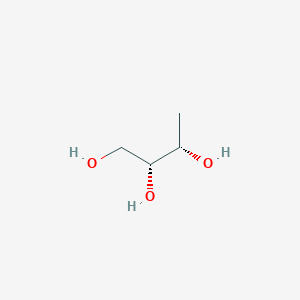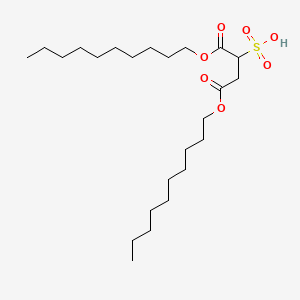![molecular formula C6H14N4O2S B14161308 3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine CAS No. 53370-52-8](/img/structure/B14161308.png)
3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes both amino and hydroxyimino functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with thiol and amine groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous quality control measures to ensure consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield simpler amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide: shares similarities with other compounds containing amino and hydroxyimino groups, such as certain amino acids and peptides.
Thioamides: Compounds with similar sulfur-containing functional groups.
Hydroxyimines: Compounds with similar hydroxyimino groups.
Uniqueness
The uniqueness of 3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Número CAS |
53370-52-8 |
|---|---|
Fórmula molecular |
C6H14N4O2S |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
3-[(3Z)-3-amino-3-hydroxyiminopropyl]sulfanyl-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C6H14N4O2S/c7-5(9-11)1-3-13-4-2-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) |
Clave InChI |
VTFBMULOQCDQGQ-UHFFFAOYSA-N |
SMILES isomérico |
C(/C(=N/O)/N)CSCC/C(=N/O)/N |
SMILES canónico |
C(CSCCC(=NO)N)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
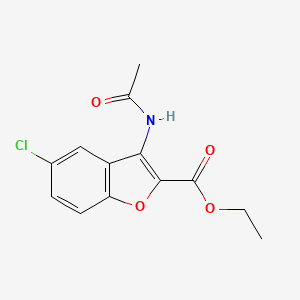
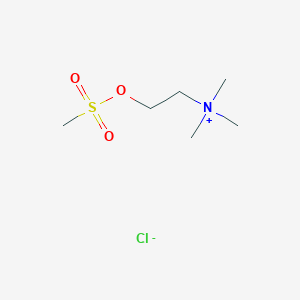
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
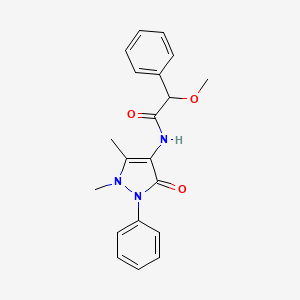
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)

